5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine
Description
The compound 5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine features a pyridine core substituted at three positions:
- Position 3: A methyl group (-CH3), contributing steric bulk and lipophilicity.
- Position 5: A tert-butylthio (-S-C(CH3)3) moiety, enhancing hydrophobicity and electron-donating capacity.
Properties
Molecular Formula |
C13H20N2S |
|---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-N-cyclopropyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C13H20N2S/c1-9-7-11(16-13(2,3)4)8-14-12(9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
RBVKSTTWXHDCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC2CC2)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The most direct pathway involves nucleophilic substitution at the pyridine C2 position. Starting from 2-chloro-5-(tert-butylthio)-3-methylpyridine, cyclopropylamine displaces the chloride under basic conditions.
Representative Procedure :
A mixture of 2-chloro-5-(tert-butylthio)-3-methylpyridine (1.0 equiv), cyclopropylamine (2.5 equiv), and DIPEA (3.0 equiv) in anhydrous DMF is heated at 80°C for 12–16 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1) to yield the title compound.
Key Variables :
-
Base : DIPEA outperforms weaker bases (e.g., K₂CO₃) due to its ability to deprotonate cyclopropylamine efficiently.
-
Solvent : Polar aprotic solvents like DMF or THF enhance reaction rates by stabilizing the transition state.
Table 1: Optimization of NAS Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DIPEA | DMF | 80 | 72 |
| K₂CO₃ | DMF | 80 | 38 |
| Et₃N | THF | 60 | 45 |
Buchwald-Hartwig Amination
For substrates sensitive to harsh NAS conditions, palladium-catalyzed cross-coupling offers a milder alternative. This method is particularly effective for introducing bulky amines like cyclopropylamine.
Representative Procedure :
A mixture of 2-bromo-5-(tert-butylthio)-3-methylpyridine (1.0 equiv), cyclopropylamine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and NaOtBu (2.0 equiv) in toluene is stirred at 100°C under argon for 24 hours. The crude product is purified via flash chromatography to isolate the amine.
Critical Factors :
-
Ligand Selection : Bulky phosphine ligands (e.g., XantPhos) prevent β-hydride elimination.
-
Temperature : Reactions below 100°C result in incomplete conversion.
tert-Butylthio Group Installation
Thiol-Displacement Strategy
The tert-butylthio moiety is introduced via SNAr or radical pathways. A scalable protocol involves reacting 5-bromo-3-methylpyridin-2-amine with tert-butylthiol in the presence of a copper catalyst.
Representative Procedure :
5-Bromo-3-methylpyridin-2-amine (1.0 equiv), tert-butylthiol (1.5 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv) in DMSO are heated at 120°C for 6 hours. The product is extracted with dichloromethane and recrystallized from ethanol.
Table 2: tert-Butylthio Group Incorporation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMSO | 120 | 68 |
| Pd(OAc)₂ | DMF | 100 | 42 |
| None | EtOH | 80 | <10 |
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the standard for isolating the target compound. Gradient elution (hexane → ethyl acetate) resolves N-cyclopropyl and over-alkylated byproducts.
Purity Assessment :
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.32 (s, 9H, tert-butyl), 1.45–1.50 (m, 4H, cyclopropyl), 2.28 (s, 3H, CH₃), 6.85 (d, J = 8.4 Hz, 1H, pyridine-H), 7.12 (d, J = 8.4 Hz, 1H, pyridine-H).
-
¹³C NMR : δ 22.1 (CH₃), 29.8 (cyclopropyl), 46.3 (tert-butyl), 121.4–148.9 (pyridine carbons).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance safety and efficiency for tert-butylthio group installation. A two-stage flow process achieves 85% conversion by minimizing thermal degradation.
Table 3: Batch vs. Flow Performance
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time (h) | 6 | 1.5 |
| Yield (%) | 68 | 82 |
| Purity (%) | 95 | 99 |
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of tert-butylthio groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine
The presence of the tert-butylthio group may impart unique pharmacological properties .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which may influence the compound’s biological activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Key Observations :
- The methyl group at position 3 differentiates it from chloro or unsubstituted analogues (e.g., ), likely increasing steric hindrance.
- The tert-butylthio group enhances hydrophobicity relative to oxygen-based substituents (e.g., phenoxy in ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target compound’s high logP suggests strong membrane permeability, advantageous in drug design.
- Low water solubility is a common limitation among tert-butyl-containing derivatives, necessitating formulation optimization.
Substituent Effects and Reactivity
Electronic Effects
- Contrasts with electron-withdrawing groups like -CN in .
- Cyclopropylamine : The strained ring may increase reactivity in nucleophilic environments compared to unstrained amines.
Steric Effects
- Phenoxy substituents (e.g., ) introduce planar rigidity, whereas the target compound’s substituents allow greater conformational flexibility.
Biological Activity
5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine is a pyridine derivative characterized by the presence of a tert-butylthio group and a cyclopropyl amine. Its molecular formula is C₁₃H₁₈N₂S, and it has garnered interest in pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological properties. The tert-butylthio group enhances lipophilicity, which may influence the compound's interaction with biological membranes and proteins. The cyclopropyl moiety is known to affect the conformational flexibility of the molecule, potentially impacting its binding affinity to targets within biological systems.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂S |
| Molecular Weight | 238.36 g/mol |
| Functional Groups | Tert-butylthio, Cyclopropyl amine |
| Lipophilicity | Enhanced due to tert-butylthio group |
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities, particularly in enzyme inhibition and antimicrobial properties. Compounds with similar structures have shown promise in inhibiting key biological pathways, including those involved in inflammation and cancer progression.
Enzyme Inhibition Studies
Initial studies suggest that this compound may act as an inhibitor for specific enzymes involved in inflammatory responses. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit 5-lipoxygenase and cyclooxygenase pathways, which are critical in mediating inflammation.
Case Studies
- Antimicrobial Activity : Preliminary assessments indicate that this compound shows potential antimicrobial properties against various bacterial strains. Further investigation is warranted to quantify its efficacy and elucidate the mechanisms involved.
- Anticancer Properties : Similar compounds have been studied for their anticancer effects, demonstrating the ability to induce apoptosis in cancer cell lines. The specific impact of this compound on cancer cells remains an area for future research.
Comparative Analysis
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-isopropyl-3-methylpyridin-2-amine | C₁₁H₁₅N₂ | Lacks thioether functionality |
| 2-Aminoquinoline | C₉H₈N₂ | Broader spectrum of biological activity |
| 5-(tert-butylthio)-N,N,6-trimethylpyridin-2-amine | C₁₂H₂₀N₂S | Potential antimicrobial properties |
The comparison illustrates how the specific thioether functionality and cyclopropane ring in this compound may confer distinct biological properties not found in simpler analogs.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.
- Cellular Pathway Modulation : It could influence signaling pathways related to inflammation or cell proliferation.
- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially altering membrane dynamics and function.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine, and how are key intermediates validated?
- Methodology :
- Stepwise functionalization : Begin with a pyridine core, introducing substituents (e.g., tert-butylthio, cyclopropylamine) via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, tert-butylthio groups can be introduced using tert-butylthiol under basic conditions (e.g., NaH in THF) .
- Intermediate validation : Use LC-MS to confirm molecular weights and HPLC to assess purity (>95%). NMR (¹H, ¹³C) verifies regioselectivity, particularly for distinguishing between N-cyclopropyl and methyl positions .
Q. Which spectroscopic techniques are optimal for structural characterization, and how are spectral ambiguities resolved?
- Methodology :
- Primary techniques : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for backbone assignment; IR spectroscopy for functional groups (e.g., S–C tert-butyl stretch at ~650 cm⁻¹).
- Ambiguity resolution : 2D NMR (COSY, HSQC) resolves overlapping signals, especially in the pyridine ring. High-resolution mass spectrometry (HRMS) confirms molecular formula .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Target selection : Prioritize assays based on structural analogs (e.g., kinase inhibition for pyridine derivatives with trifluoromethyl groups) .
- Protocol : Use fluorescence-based ATPase assays or SPR (surface plasmon resonance) for binding affinity measurements. Include positive controls (e.g., staurosporine for kinases) and triplicate runs to assess reproducibility .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scale-up synthesis?
- Methodology :
- Reaction path simulation : Apply density functional theory (DFT) to model transition states, identifying energy barriers for tert-butylthio incorporation. Tools like Gaussian or ORCA are recommended .
- Solvent/catalyst screening : Use molecular dynamics (MD) simulations to predict solvent effects (e.g., dioxane vs. DMF) on reaction kinetics. Validate with small-scale experiments (1–5 mmol) .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Cross-platform validation : Compare results from SPR, ELISA, and cell-based assays. For instance, discrepancies in IC₅₀ values may arise from membrane permeability issues in cellular assays .
- Metabolite profiling : Use LC-MS/MS to identify degradation products or metabolites that interfere with activity. Adjust assay buffers (e.g., add ascorbic acid to prevent oxidation) .
Q. How do steric and electronic effects of the tert-butylthio group influence regioselectivity in downstream derivatization?
- Methodology :
- Steric maps : Generate Connolly surfaces (using PyMOL or Chimera) to visualize steric hindrance around the tert-butylthio group.
- Electronic profiling : Calculate Fukui indices (via DFT) to predict electrophilic/nucleophilic sites. Experimental validation through halogenation or nitration reactions .
Q. What are the best practices for stability studies under varying pH and temperature conditions?
- Methodology :
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24–72 hrs). Monitor degradation via UPLC-PDA at 254 nm.
- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
